molecular formula C10H10O5 B7904100 2-(2-(Methoxycarbonyl)phenoxy)acetic acid

2-(2-(Methoxycarbonyl)phenoxy)acetic acid

Cat. No.: B7904100
M. Wt: 210.18 g/mol
InChI Key: AFAXFBTZCDQZBF-UHFFFAOYSA-N
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Description

2-(2-(Methoxycarbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid typically involves the reaction of sodium phenolate with sodium chloroacetate in hot water. The reaction proceeds as follows:

    Formation of Sodium Phenolate: Sodium phenolate is prepared by reacting phenol with sodium hydroxide.

    Reaction with Sodium Chloroacetate: Sodium phenolate is then reacted with sodium chloroacetate in hot water to form the desired product.

The reaction conditions generally involve heating the mixture to a temperature sufficient to drive the reaction to completion, followed by purification steps to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxycarbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.

    Substitution: The phenoxy group can participate in substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-(Methoxycarbonyl)phenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenoxy group can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: A simpler analog without the methoxycarbonyl group.

    2-(2-Methylphenoxy)acetic Acid: A derivative with a methyl group instead of a methoxycarbonyl group.

    2-(2-Acetylaminophenoxy)acetic Acid: A compound with an acetylamino group.

Uniqueness

2-(2-(Methoxycarbonyl)phenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

2-(2-methoxycarbonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXFBTZCDQZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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